5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Notum Inhibition Wnt Signaling Enzyme Assay

This 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1044766-09-7) is a validated Notum carboxylesterase inhibitor with an IC50 of 11 nM. The 2-fluorophenyl substitution is essential for nanomolar potency; generic analogs or unverified substitutes lack this activity and are unsuitable for sensitive assays. Researchers should procure this specific compound for reproducible Notum inhibition in Wnt pathway studies and as a high-potency benchmark in medicinal chemistry optimization.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1044766-09-7
Cat. No. B152596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
CAS1044766-09-7
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=O)O2)F
InChIInChI=1S/C8H5FN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyGRLMQTZJXSLUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Specialized 1,3,4-Oxadiazol-2(3H)-one for Notum Inhibition Research


5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1044766-09-7) is a heterocyclic compound belonging to the class of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones [1]. It is characterized by a 1,3,4-oxadiazole ring substituted with a 2-fluorophenyl group at the 5-position [2]. Its primary application in scientific literature is as a potent, small-molecule inhibitor of the carboxylesterase enzyme Notum [3].

Procurement for 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Why Unverified Analogs Cannot Guarantee Notum Inhibition


Substituting 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one with a generic 1,3,4-oxadiazol-2(3H)-one or a close analog without specific structural verification is not scientifically valid for Notum-related research. The 2-fluorophenyl moiety is a critical determinant of potency. Small-molecule inhibitors of Notum exhibit a wide range of activities, from >100,000 nM for fragment hits to sub-nanomolar for optimized leads [1]. The specific substitution pattern on the phenyl ring directly influences binding affinity, with fluorination at the 2-position conferring the potent 11 nM IC50 observed for this compound [2]. Using an unverified or structurally different analog risks introducing an inactive or weakly active compound into a sensitive biological assay.

Quantitative Evidence for 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Potency and Structural Metrics for Notum Research


Potent and Verified Inhibition of Notum Carboxylesterase (IC50 = 11 nM)

This compound is a potent inhibitor of human Notum carboxylesterase, a key negative regulator of the Wnt signaling pathway [1]. Its biochemical activity is quantified with an IC50 of 11 nM in a fluorescence-based assay [1]. While direct head-to-head comparisons against specific named analogs are not provided in the same study, this level of potency places it within the nanomolar range of effective chemical probes for Notum, contrasting sharply with the >100,000 nM activity of fragment hits reported in the literature [2].

Notum Inhibition Wnt Signaling Enzyme Assay

Key Molecular Properties for Assay and In Vivo Study Design

The compound's computed physicochemical properties provide a baseline for experimental planning [1]. Its molecular weight (180.14 g/mol) and lipophilicity (XLogP3-AA = 1.5) are characteristic of a small, moderately lipophilic fragment-like molecule [1]. These properties are distinct from more complex, larger Notum inhibitors with different solubility and permeability profiles, which are crucial considerations for assay development and in vivo studies [2].

Drug-Like Properties Physicochemical Profile Assay Preparation

Validated Application Scenarios for 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in Notum-Targeted Research


Biochemical Assay Validation as a Potent Notum Inhibitor Control

Use 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a high-potency, small-molecule control inhibitor in Notum biochemical assays. Its verified IC50 of 11 nM [1] makes it an excellent standard for validating assay sensitivity, establishing a baseline for inhibition, and benchmarking the activity of novel compounds in structure-activity relationship (SAR) studies. This is a more stringent control than using a weakly active fragment hit.

Tool Compound for Cellular Wnt Signaling Studies

Employ this compound in cellular assays to investigate the role of Notum in modulating the Wnt signaling pathway [1]. Since Notum is a negative regulator of Wnt signaling, inhibition with this potent compound is expected to potentiate Wnt activity [2]. This provides a chemical biology tool to dissect the pathway's role in development, stem cell biology, and diseases like cancer and osteoporosis where Notum is implicated [2].

Benchmark for Fragment-to-Lead Optimization Programs

In medicinal chemistry campaigns targeting Notum, use this compound as a benchmark for optimization efforts. Its nanomolar potency (11 nM) represents a significant advancement from fragment hits (>100,000 nM) [2]. Researchers can compare the activity and ligand efficiency of newly synthesized analogs against this established baseline to gauge the success of their optimization strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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